2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Description
2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chloro group, a phenylpropynyl group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c26-24-11-5-4-10-23(24)25(29)27-22-13-12-20-14-16-28(18-21(20)17-22)15-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13,17H,14-16,18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTUDFSPGXVTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)CC#CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenylpropynyl Group: The phenylpropynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Chlorination: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, where the amine group of the isoquinoline derivative reacts with a benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropynyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can occur at the isoquinoline core, converting it to tetrahydroisoquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Azides, thiols
Scientific Research Applications
2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-phenylprop-2-ynyl)acetamide
- N-(3-phenylprop-2-ynyl)-3,4-dihydroisoquinoline
- 2-chloro-N-(3-phenylprop-2-ynyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide is unique due to the presence of both the isoquinoline core and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
